7-bromo-4-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
Preparation Methods
The synthesis of 7-bromo-4-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzoxazepine ring: This step involves the cyclization of an appropriate precursor, such as a 2-aminophenol derivative, with a suitable electrophile.
Introduction of the fluorophenyl group: This step involves the alkylation of the benzoxazepine ring with a 4-fluorophenyl ethyl halide under basic conditions.
Chemical Reactions Analysis
7-bromo-4-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The bromine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
7-bromo-4-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-bromo-4-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular targets involved are still under investigation, but studies suggest that it may exert its effects through binding to specific sites on these targets .
Comparison with Similar Compounds
7-bromo-4-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be compared with other similar compounds, such as:
7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound shares a similar benzoxazepine core but lacks the fluorophenyl ethyl group.
4-(4-fluorophenyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound has a similar structure but lacks the bromine atom at the 7-position.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
7-bromo-4-[1-(4-fluorophenyl)ethyl]-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFNO2/c1-11(12-2-5-15(19)6-3-12)20-9-13-8-14(18)4-7-16(13)22-10-17(20)21/h2-8,11H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTKKPHBVCGBKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2CC3=C(C=CC(=C3)Br)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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